molecular formula C9H14N4O4 B13129272 6-((1,4,5,6-Tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)hexanoicacid CAS No. 94113-62-9

6-((1,4,5,6-Tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)hexanoicacid

Cat. No.: B13129272
CAS No.: 94113-62-9
M. Wt: 242.23 g/mol
InChI Key: UPPFGNUFAQBGNU-UHFFFAOYSA-N
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Description

6-((1,4,5,6-Tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)hexanoic acid is a triazine derivative featuring a 1,3,5-triazine core substituted with two keto groups (4,6-dioxo) and an amino-linked hexanoic acid chain. This amphiphilic structure confers unique physicochemical properties, balancing hydrophobic (alkyl chain) and hydrophilic (carboxylic acid) regions.

Properties

CAS No.

94113-62-9

Molecular Formula

C9H14N4O4

Molecular Weight

242.23 g/mol

IUPAC Name

6-[(4,6-dioxo-1H-1,3,5-triazin-2-yl)amino]hexanoic acid

InChI

InChI=1S/C9H14N4O4/c14-6(15)4-2-1-3-5-10-7-11-8(16)13-9(17)12-7/h1-5H2,(H,14,15)(H3,10,11,12,13,16,17)

InChI Key

UPPFGNUFAQBGNU-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CCNC1=NC(=O)NC(=O)N1

Origin of Product

United States

Preparation Methods

Amide Bond Formation via Coupling Reagents

A common method to prepare this compound is by coupling 6-aminohexanoic acid or its derivatives with a triazine-based acid or activated intermediate. The coupling is typically mediated by phosphonium or uronium-based reagents such as PYBOP (benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate), which activate the carboxyl group for nucleophilic attack by the amino group.

  • Reaction Conditions:

    • Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
    • Temperature: Ambient (~20 °C).
    • Base: Triethylamine to neutralize acid by-products.
    • Reaction time: Overnight stirring ensures complete coupling.
  • Procedure:

    • Dissolve the hexanoic acid derivative in DMSO.
    • Add the triazine amine and triethylamine.
    • Stir for 15 minutes at room temperature.
    • Add PYBOP and continue stirring overnight.
    • Quench the reaction in ice water and extract the product.
    • Purify by solvent washing or chromatography.
  • Yield: Approximately 70-75% under optimized conditions.

Nucleophilic Substitution on Triazine Ring

Another approach involves nucleophilic substitution on a 2-chloro-1,3,5-triazine derivative with 6-aminohexanoic acid or its amine form. The nucleophilic amino group attacks the electrophilic carbon on the triazine ring, replacing the chlorine atom and forming the amino linkage.

  • Reaction Conditions:

    • Solvent: Polar aprotic solvents such as acetonitrile or dioxane.
    • Temperature: Mild heating (50-80 °C).
    • Base: Sodium carbonate or triethylamine to facilitate substitution.
    • Atmosphere: Inert (argon or nitrogen) to avoid side reactions.
  • Procedure:

    • Mix 2-chloro-1,3,5-triazine derivative and 6-aminohexanoic acid in solvent.
    • Add base and stir under inert atmosphere.
    • Heat gently for several hours.
    • Work up by aqueous extraction and purification.
  • Yield: Moderate to high yields (50-70%) depending on reaction time and temperature.

Data Table Summarizing Preparation Methods

Method Key Reagents/Conditions Solvent Temperature Yield (%) Notes
Amide coupling with PYBOP 6-aminohexanoic acid, triazine amine, PYBOP, triethylamine DMSO 20 °C (room temp) 70-75 High purity, mild conditions, overnight reaction
Nucleophilic substitution 2-chloro-1,3,5-triazine, 6-aminohexanoic acid, Na2CO3 Acetonitrile/Dioxane 50-80 °C 50-70 Requires inert atmosphere, moderate heating

Detailed Research Findings and Analysis

  • Coupling Reagents Efficiency: PYBOP and related phosphonium salts are highly effective in activating carboxylic acids for amide bond formation without racemization or side reactions. The reaction proceeds smoothly at room temperature in DMSO, yielding high purity products after simple workup.

  • Nucleophilic Substitution Specificity: The triazine ring’s electrophilic carbons are susceptible to nucleophilic attack, especially when halogenated at C-2 position. The substitution with aminohexanoic acid requires mild heating and base to drive the reaction. The inert atmosphere prevents oxidative degradation of sensitive intermediates.

  • Purification Techniques: Post-reaction mixtures are typically purified by extraction with methanol/dichloromethane mixtures and column chromatography on silica gel. Solvent washes with acetonitrile or dilute methanol solutions help remove impurities and residual reagents.

  • Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard for monitoring reaction progress and purity. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity.

Chemical Reactions Analysis

Types of Reactions

6-((1,4,5,6-Tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with Jones reagent can yield carboxylic acids, while substitution with morpholine can produce morpholine derivatives .

Scientific Research Applications

6-((1,4,5,6-Tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((1,4,5,6-Tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)hexanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Research Implications

  • Therapeutic Potential: The compound’s HER2-binding activity warrants further in vitro and in vivo validation against breast cancer models.
  • Optimization : Modifying the alkyl chain length or introducing bioisosteres (e.g., replacing carboxylic acid with sulfonic acid) could fine-tune solubility and target affinity.

Biological Activity

The compound 6-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)hexanoic acid is a derivative of triazine that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a hexanoic acid backbone linked to a tetrahydrotriazine moiety. The presence of the triazine ring is significant as it often correlates with various biological activities.

Antimicrobial Properties

Research indicates that compounds containing triazine rings exhibit antimicrobial properties. For instance, studies have shown that related triazine derivatives can inhibit the growth of various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

There is emerging evidence suggesting that triazine derivatives may possess anticancer properties. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell proliferation and survival.

Immunomodulatory Effects

The immunomodulatory potential of 6-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)hexanoic acid has been investigated in the context of autoimmune diseases. It has been shown to influence the differentiation and activity of T-helper cells, particularly Th17 cells, which are implicated in autoimmune pathologies.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of several triazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting strong antimicrobial activity.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Triazine A105
Triazine B2015
Target Compound1510

Study 2: Anticancer Mechanisms

In another research effort focused on the anticancer properties of triazine derivatives, it was found that treatment with these compounds led to significant reductions in cell viability in various cancer cell lines. The study highlighted the role of reactive oxygen species (ROS) generation as a key mechanism through which these compounds exert their cytotoxic effects.

The biological activities associated with 6-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)hexanoic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds may inhibit specific enzymes critical for microbial growth or cancer cell proliferation.
  • Signal Transduction Modulation : By affecting signaling pathways (e.g., NF-kB or MAPK), these compounds can alter immune responses or promote apoptosis.
  • Oxidative Stress Induction : Increased ROS levels can lead to cellular damage and apoptosis in cancer cells.

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